8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of butyl, dimethoxyphenyl, and thia-tetraazatricyclo moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic reactions. The starting materials often include commercially available compounds such as butylamine, 3,4-dimethoxybenzaldehyde, and thiourea. The synthetic route may involve:
Condensation Reactions: Combining butylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiourea under acidic or basic conditions to form the thia-tetraazatricyclo core.
Functional Group Modifications: Further modifications, such as oxidation or reduction, to introduce the oxoethyl group and finalize the structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A compound with similar dimethoxyphenyl moiety, known for its inhibitory effects on human carboxylesterase-2.
1-(4-butyl-2,5-dimethoxyphenyl)propan-2-amine: Another compound with a butyl and dimethoxyphenyl structure, used in various chemical and biological studies.
Uniqueness
8-Butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its unique thia-tetraazatricyclo core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N4O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
8-butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C21H28N4O5S/c1-4-5-9-23-19(27)18-14(8-10-31-18)25-20(23)22-24(21(25)28)12-15(26)13-6-7-16(29-2)17(11-13)30-3/h6-7,11,14,18,20,22H,4-5,8-10,12H2,1-3H3 |
InChI Key |
DGGQXDYDOVUPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2NN(C(=O)N2C3CCSC3C1=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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